

An In-depth Technical Guide to the NMR Spectrum of Pure Tetrahydrofuran-D8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of pure **Tetrahydrofuran-D8** (THF-D8). It is intended for researchers, scientists, and drug development professionals who utilize deuterated solvents in their analytical work. This document details the characteristic ¹H and ¹³C NMR spectral features of THF-D8, including chemical shifts, multiplicities, and coupling constants, and provides standardized experimental protocols for spectral acquisition.

Data Presentation

The quantitative NMR data for **Tetrahydrofuran-D8** is summarized in the tables below. These tables provide a clear reference for the expected chemical shifts and coupling constants for the residual protons and the deuterated carbon atoms in the solvent.

Table 1: 1H NMR Spectral Data for Residual Protons in Tetrahydrofuran-D8

Position	Chemical Shift (δ , ppm)	Multiplicity
α-CHD (C2/C5)	3.58	Multiplet
β-CHD (C3/C4)	1.73	Multiplet

Table 2: 13C NMR Spectral Data for **Tetrahydrofuran-D8**

Position	Chemical Shift (δ, ppm)	Multiplicity	¹ J(C,D) Coupling Constant (Hz)
α-CD ₂ (C2/C5)	67.57	Quintet	~20-30
β-CD ₂ (C3/C4)	25.37	Quintet	~20-30

Table 3: Common Impurities in **Tetrahydrofuran-D8** and their ¹H Chemical Shifts

Impurity	Chemical Shift (δ, ppm)
Water (H ₂ O)	Variable, typically ~1.5-2.5
Grease	~0.8-1.3
Silicone Grease	~0.1

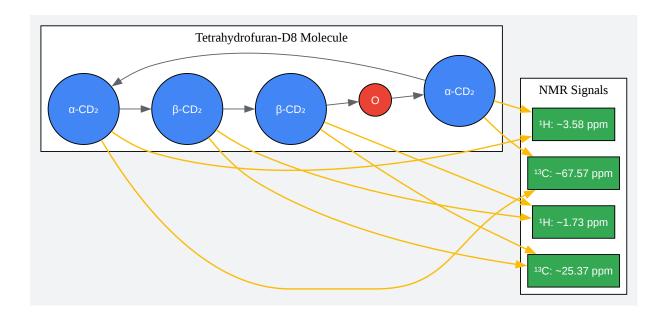
Experimental Protocols

The following protocols describe the recommended methodologies for preparing and acquiring high-quality NMR spectra of samples dissolved in **Tetrahydrofuran-D8**.

Sample Preparation

- Solvent Handling: Tetrahydrofuran-D8 is hygroscopic. To minimize water contamination, it should be stored under an inert atmosphere (e.g., nitrogen or argon) and handled using dry syringes or cannulas.
- Analyte Preparation: Ensure the analyte to be dissolved is dry and free of particulate matter.
 For a standard 5 mm NMR tube, dissolve 5-25 mg of a solid sample or a few drops of a liquid sample in approximately 0.6-0.7 mL of THF-D8.
- Filtration: To remove any suspended particles that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
- Tube Sealing: Cap the NMR tube promptly to prevent solvent evaporation and atmospheric moisture absorption. For long-term or sensitive experiments, sealing the tube with a flame or

using a J. Young valve is recommended.


NMR Data Acquisition

- Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer.
- Locking: The spectrometer's field-frequency lock should be established on the deuterium signal of the THF-D8 solvent.
- Shimming: The magnetic field homogeneity should be optimized by shimming on the locked deuterium signal to achieve narrow and symmetrical peak shapes.
- ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
 - Acquisition Time: ~2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Temperature: 298 K (25 °C).
- 13C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):
 - Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more, depending on the sample concentration.
 - Temperature: 298 K (25 °C).

Visualization of THF-D8 Structure and NMR Correlation

The following diagram illustrates the molecular structure of **Tetrahydrofuran-D8** and the correlation between its chemically distinct positions and their corresponding NMR signals.

Click to download full resolution via product page

Caption: Correlation of THF-D8 molecular positions to their NMR signals.

 To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectrum of Pure Tetrahydrofuran-D8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042787#understanding-the-nmr-spectrum-of-pure-tetrahydrofuran-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com